Increased Molecular Weight and Hydrogen Bonding Capacity vs. Pyrimidine Analog
The target compound exhibits a significantly higher molecular weight (321.34 g/mol) and greater hydrogen bond acceptor count (7) compared to the direct pyrimidine analog 1-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one (MW 291.31 g/mol, HBA 5) [1][2]. This difference arises from the replacement of a pyrimidine CH group with a nitrogen and the addition of a methoxy substituent on the pyrazine ring. Quantitative data: MW increase of +30.03 g/mol (+10.3%); HBA increase of 2 acceptors (+40%).
| Evidence Dimension | Molecular weight and hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | MW 321.34 g/mol; HBA 7 (computed from structure) |
| Comparator Or Baseline | 1-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one: MW 291.31 g/mol; HBA 5 [1] |
| Quantified Difference | MW increase +30.03 g/mol (+10.3%); HBA +2 acceptors (+40%) |
| Conditions | Computational analysis based on molecular formula C14H19N5O4 vs C13H17N5O3 |
Why This Matters
Higher MW and additional hydrogen bond acceptors can reduce passive membrane permeability, requiring careful formulation consideration, but may also enhance binding specificity for targets with polar active sites.
- [1] PubChem. 1-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one (CID 122161089). View Source
- [2] Computed from molecular formula C14H19N5O4 (MW 321.34) vs C13H17N5O3 (MW 291.31). View Source
